Dynorphin A (1-10) amide
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Overview
Description
Dynorphin A (1-10) amide is an endogenous opioid neuropeptide that binds to the kappa-opioid receptor. It is a truncated form of dynorphin A, which is known for its role in modulating pain and stress responses. This compound has been studied for its potential analgesic effects and its ability to influence various physiological processes .
Preparation Methods
The synthesis of Dynorphin A (1-10) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Chemical Reactions Analysis
Dynorphin A (1-10) amide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue to its original state.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dynorphin A (1-10) amide has a wide range of scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Researchers study its role in modulating pain, stress, and other physiological processes.
Medicine: It has potential therapeutic applications in pain management and the treatment of opioid addiction.
Industry: While not widely used in industry, it serves as a valuable tool for developing new peptide-based drugs .
Mechanism of Action
Dynorphin A (1-10) amide exerts its effects primarily by binding to the kappa-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that modulate pain perception and stress responses. Additionally, this compound can block NMDA receptor-activated currents, which may contribute to its analgesic effects .
Comparison with Similar Compounds
Dynorphin A (1-10) amide is similar to other dynorphin peptides, such as Dynorphin A (1-13) and Dynorphin A (1-17). These peptides also bind to the kappa-opioid receptor and have similar physiological effects. this compound is unique in its truncated structure, which may influence its binding affinity and potency .
Similar Compounds
- Dynorphin A (1-13)
- Dynorphin A (1-17)
- Zyklophin (a cyclic dynorphin A analog)
- Arodyn (a dynorphin A analog with selective kappa-opioid receptor antagonism) .
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92N20O11/c1-5-33(4)46(53(87)74-40(17-11-25-68-57(64)65)54(88)77-26-12-18-43(77)47(59)81)76-50(84)39(16-10-24-67-56(62)63)72-49(83)38(15-9-23-66-55(60)61)73-51(85)41(27-32(2)3)75-52(86)42(29-34-13-7-6-8-14-34)71-45(80)31-69-44(79)30-70-48(82)37(58)28-35-19-21-36(78)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,78H,5,9-12,15-18,23-31,58H2,1-4H3,(H2,59,81)(H,69,79)(H,70,82)(H,71,80)(H,72,83)(H,73,85)(H,74,87)(H,75,86)(H,76,84)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZMRRKJJIQBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92N20O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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